7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring has been found to yield active compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to be effective and selective inhibitors of insulin release from rat pancreatic b cells , suggesting a potential impact on insulin signaling pathways.
Result of Action
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthetic route may include steps such as nucleophilic substitution, thiolation, and cyclization under controlled conditions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its pharmacological activities, such as antihypertensive and anticancer properties, are of interest for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 7-fluoro-3-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione include other 1,2,4-benzothiadiazine-1,1-dioxides with different substituents at the 3 and 7 positions. These compounds may have varying biological activities and properties depending on the nature of the substituents . The uniqueness of this compound lies in its specific combination of fluoro and nitrobenzyl groups, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
7-fluoro-3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4S2/c15-10-4-5-12-13(7-10)24(21,22)17-14(16-12)23-8-9-2-1-3-11(6-9)18(19)20/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJLBOAIVZMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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